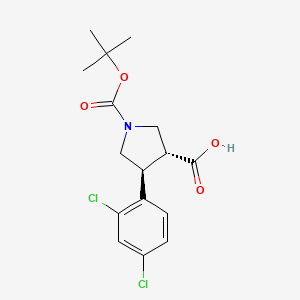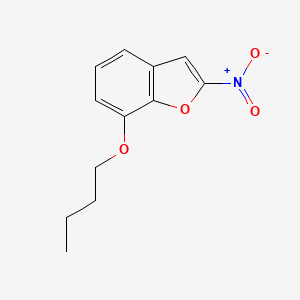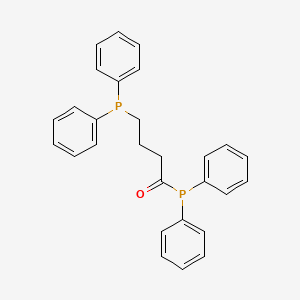
1,4-Bis(diphenylphosphino)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(diphenylphosphino)butan-1-one is an organophosphorus compound with the chemical formula C28H28P2. It is a white solid that is soluble in organic solvents and is used primarily in coordination chemistry. This compound is less commonly used than other diphosphine ligands but plays a significant role in various catalytic reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,4-Bis(diphenylphosphino)butan-1-one can be synthesized through the reaction of 1,4-dichlorobutane with diphenylphosphine in the presence of a base such as sodium or potassium. The reaction typically occurs in an inert atmosphere to prevent oxidation of the phosphine groups.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Bis(diphenylphosphino)butan-1-one undergoes various types of reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Reduction: The compound can be reduced to form different phosphine derivatives.
Substitution: The phosphine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Reduced phosphine derivatives.
Substitution: Substituted phosphine compounds.
Applications De Recherche Scientifique
1,4-Bis(diphenylphosphino)butan-1-one is used in various scientific research applications, including:
Chemistry: It acts as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are used in catalytic reactions such as Suzuki coupling, Heck reaction, and Sonogashira coupling.
Biology: The compound is used in the synthesis of biologically active molecules and as a catalyst in biochemical reactions.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: The compound is used in industrial processes for the production of fine chemicals and materials.
Mécanisme D'action
1,4-Bis(diphenylphosphino)butan-1-one exerts its effects primarily through its role as a ligand in coordination chemistry. The phosphine groups coordinate with transition metals, forming stable complexes that facilitate various catalytic reactions. These complexes can activate substrates, lower activation energies, and increase reaction rates. The molecular targets and pathways involved depend on the specific catalytic reaction and the transition metal used.
Comparaison Avec Des Composés Similaires
- 1,2-Bis(dimethylphosphino)ethane
- Bis(diphenylphosphino)methane
- 1,3-Bis(diphenylphosphino)propane
Comparison: 1,4-Bis(diphenylphosphino)butan-1-one is unique due to its longer carbon chain, which provides greater flexibility and a larger bite angle in coordination complexes. This can lead to different catalytic properties and reactivity compared to shorter-chain diphosphine ligands. The compound’s ability to form stable complexes with a variety of transition metals makes it a versatile ligand in coordination chemistry.
Propriétés
Formule moléculaire |
C28H26OP2 |
|---|---|
Poids moléculaire |
440.5 g/mol |
Nom IUPAC |
1,4-bis(diphenylphosphanyl)butan-1-one |
InChI |
InChI=1S/C28H26OP2/c29-28(31(26-18-9-3-10-19-26)27-20-11-4-12-21-27)22-13-23-30(24-14-5-1-6-15-24)25-16-7-2-8-17-25/h1-12,14-21H,13,22-23H2 |
Clé InChI |
QSMZJIAXGLOTKU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(CCCC(=O)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


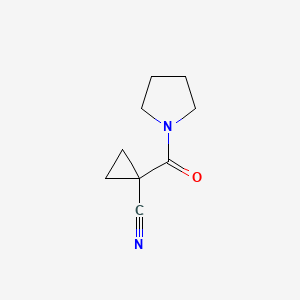
![2-(Carboxy(hydroxy)methyl)-7-ethoxybenzo[d]oxazole](/img/structure/B12892424.png)


![2-(Carboxy(hydroxy)methyl)-6-methylbenzo[d]oxazole](/img/structure/B12892441.png)

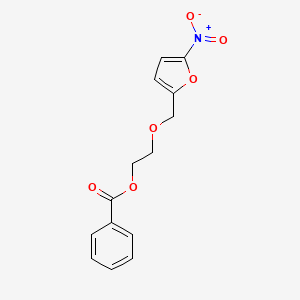
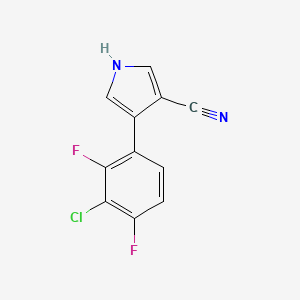


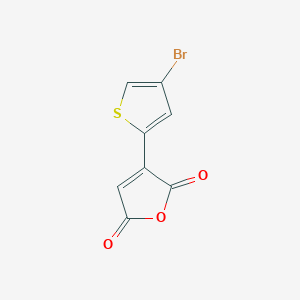
![(3AR,4R,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12892485.png)
